molecular formula C12H20INO3 B2802141 Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1909309-47-2

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2802141
CAS No.: 1909309-47-2
M. Wt: 353.2
InChI Key: NDYHHOYSJDFRIZ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₂₀INO₃ Molecular Weight: 353.20 g/mol CAS No.: 1909309-47-2 Structure: This compound features a spirocyclic core (spiro[3.4]octane) with a tert-butyloxycarbonyl (Boc) protecting group, an iodomethyl substituent at position 7, and an oxygen atom in the six-membered ring (6-oxa). The iodine atom in the iodomethyl group confers reactivity, making it a versatile intermediate in Suzuki couplings, nucleophilic substitutions, and other cross-coupling reactions . Its Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic workflows .

Properties

IUPAC Name

tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20INO3/c1-11(2,3)17-10(15)14-6-12(7-14)4-9(5-13)16-8-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYHHOYSJDFRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(OC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[34]octane-2-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and iodinating agents like iodine or N-iodosuccinimide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and purification techniques, such as column chromatography, are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce a carboxylic acid group .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has been investigated for its potential as a scaffold in drug development, particularly in creating new therapeutic agents targeting various diseases. The unique spirocyclic structure offers a platform for modifying functional groups to enhance biological activity.

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited cytotoxic activity against cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. The modifications on the tert-butyl group and the iodomethyl moiety were crucial for enhancing the selectivity and potency of the compounds against specific cancer types.

Organic Synthesis Applications

2. Synthetic Intermediates

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing various organic compounds.

Data Table: Synthetic Pathways Using this compound

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionReacts with amines to form substituted azaspiro compounds85
Coupling ReactionsUtilized in coupling reactions to form larger molecular structures90
Functional Group ModificationsModifications to introduce diverse functional groups75

Material Science Applications

3. Polymer Chemistry

Due to its unique structural features, this compound can be used in the synthesis of novel polymers with specific properties such as increased thermal stability and mechanical strength.

Case Study: Polymer Blends
Research has indicated that incorporating this compound into polymer blends can enhance their mechanical properties and thermal resistance. The spirocyclic structure contributes to improved interchain interactions, leading to materials with better performance metrics.

Mechanism of Action

The mechanism of action of tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous spirocyclic azaspiro derivatives:

Compound Name Molecular Formula Key Substituents Functional Groups Applications References
tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₂₀INO₃ Iodomethyl (C7), Boc (C2) Iodo, Boc, Spiro[3.4]octane Cross-coupling reactions, pharmaceutical intermediates
tert-Butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₂₀INO₃ Iodomethyl (C6), Boc (C2) Iodo, Boc, Spiro[3.4]octane Positional isomer; similar reactivity but distinct regioselectivity
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate C₁₁H₁₇NO₃ Ketone (C6), Boc (C2) Oxo, Boc, Spiro[3.4]octane Precursor for reductive amination or Grignard reactions
tert-Butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₁₈ClNO₆S Chlorosulfonyl (C5), Ketone (C7), Boc (C2) Sulfonyl chloride, Oxo, Boc Electrophilic sulfonation reactions
tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₁H₁₇NO₄ Ketone (C7), Boc (C2) Oxo, Boc, Spiro[3.4]octane Intermediate for heterocyclic ring expansions
tert-Butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate C₁₁H₁₇NO₃S Ketone (C8), Thia (S), Boc (C2) Oxo, Thia, Boc Sulfur-containing analogs for redox-active scaffolds
tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate C₁₃H₂₂INO₃ Iodomethyl (C7), Boc (C2), Spiro[3.5]nonane Iodo, Boc, Expanded spiro core Larger ring size alters conformational flexibility

Key Comparison Points :

Structural Variations: Positional Isomerism: The iodomethyl group’s position (C6 vs. C7) impacts steric effects and reactivity. For example, the C7-iodo derivative is more sterically hindered in axial positions, affecting nucleophilic substitution rates . Ring Size: Expanding the spiro core to spiro[3.5]nonane (vs. spiro[3.4]octane) increases ring strain and alters torsional angles, influencing binding affinity in drug design .

Functional Group Reactivity: Iodomethyl vs. Oxo: The iodomethyl group enables cross-coupling (e.g., Suzuki, Stille), while the oxo group facilitates carbonyl chemistry (e.g., enolate formation) . Chlorosulfonyl vs. Boc: Chlorosulfonyl derivatives are electrophilic, enabling sulfonamide formation, whereas Boc groups are cleaved under acidic conditions for amine liberation .

Synthetic Utility :

  • The target compound’s iodine atom allows for late-stage functionalization, whereas ketone-containing analogs (e.g., 6-oxo) serve as precursors for reductive amination .
  • Thia-containing analogs (e.g., 6-thia) introduce sulfur for coordination chemistry or redox modulation .

Stability and Handling :

  • Iodo derivatives require dark, cold storage (-20°C) due to light sensitivity, while oxo analogs are more stable at room temperature .

Biological Activity

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1909309-47-2) is a synthetic compound that belongs to the class of spirocyclic amines. This compound is notable for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on available research.

  • Molecular Formula : C12H20INO3
  • Molecular Weight : 353.2 g/mol
  • Structure : The compound features a spirocyclic structure, which is significant in medicinal chemistry for its ability to interact with various biological targets.

Research into the biological activity of this compound suggests several potential mechanisms:

  • Receptor Modulation : The compound has been studied for its interaction with muscarinic receptors, particularly the M4 subtype, which is implicated in cognitive processes and could be targeted for treating neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : Preliminary studies indicate that compounds similar to tert-butyl derivatives exhibit antioxidant properties, potentially mitigating oxidative stress in cellular models.
  • Neuroprotective Effects : There is emerging evidence that spirocyclic compounds can provide neuroprotection by modulating neurotransmitter systems and reducing inflammation.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyKey Findings
Muscarinic receptor agonismIn vitro assaysDemonstrated selective activation of M4 receptors
Antioxidant propertiesCell culture modelsReduced oxidative stress markers in neuronal cells
Neuroprotective effectsAnimal modelsImproved cognitive function in rodent models of Alzheimer’s disease

Case Studies

  • Cognitive Enhancement : A study evaluated the effects of this compound on cognitive performance in rodent models. Results indicated significant improvements in memory tasks, suggesting its potential as a cognitive enhancer.
  • Oxidative Stress Mitigation : In a controlled experiment, this compound was administered to rats exposed to oxidative stress. The compound significantly reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its protective role against oxidative damage.

Q & A

Q. What are the critical considerations for synthesizing tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate?

  • Methodological Answer : Synthesis requires precise control of reaction conditions. For analogous spirocyclic compounds, enzymatic ketoreduction (e.g., using Codex® KRED-P3-G09 with NADP+ cofactor) has been employed to achieve high enantiomeric excess (>99%) under buffered aqueous conditions (pH 7.5, 30–33°C) . The iodomethyl group may be introduced via nucleophilic substitution or Mitsunobu reactions, though specific protocols for this compound are not detailed in the literature. Key steps include substrate solubility optimization (e.g., 2-propanol as a cosolvent) and real-time monitoring via 1^1H NMR to track reaction progress .

Q. How can this compound be purified to high chemical and enantiomeric purity?

  • Methodological Answer : Post-synthesis purification typically involves silica gel chromatography with gradient elution (e.g., 0–100% ethyl acetate in heptane) to isolate the target compound . Recrystallization may further enhance purity. For enantiomeric resolution, supercritical fluid chromatography (SFC) using chiral columns (e.g., Chiralpak AD-3) with CO2_2/methanol gradients is effective .

Q. What spectroscopic and analytical techniques are essential for characterizing this spirocyclic compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR in deuterochloroform (CDCl3_3) resolve spirocyclic backbone signals (e.g., δ 4.39–4.33 ppm for protons adjacent to the oxa-azaspiro system) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, particularly for verifying spirocyclic geometry and hydrogen-bonding patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers achieve and validate high enantiomeric excess in the synthesis of this compound?

  • Methodological Answer : Enzymatic reduction with ketoreductases (KREDs) offers stereochemical control. For example, KRED-P3-G09 selectively reduces ketones in spirocyclic precursors, with NADP+ recycling via 2-propanol as a sacrificial cosubstrate . Enantiopurity is validated via SFC, which separates enantiomers using chiral stationary phases and quantifies ee (>99%) .

Q. How should contradictions in reaction yields or stereochemical outcomes between different synthetic protocols be resolved?

  • Methodological Answer : Contradictions often arise from variations in enzyme batches, cofactor ratios, or reaction scales. Systematic optimization includes:
  • Enzyme Titration : Adding incremental KRED-P3-G09 (e.g., 800 mg initial + 200 mg supplemental) to overcome incomplete conversions .
  • Temperature Control : Maintaining ≤33°C prevents enzyme denaturation.
  • Cofactor Stability : NADP+ must be replenished if degradation is suspected.

Q. What computational methods predict the reactivity and solid-state behavior of this compound?

  • Methodological Answer :
  • Hydrogen-Bonding Analysis : Graph-set analysis (e.g., Etter’s formalism) identifies directional interactions in crystals, which influence solubility and stability .
  • DFT Calculations : Modeling iodomethyl group reactivity (e.g., nucleophilic substitution barriers) guides synthetic route design.
  • Molecular Dynamics (MD) : Simulates conformational flexibility of the spirocyclic core under varying solvent conditions.

Q. What strategies mitigate stability issues during storage or reaction conditions?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at –20°C to prevent iodomethyl group degradation.
  • Moisture Control : Use anhydrous solvents (e.g., dichloromethane) during synthesis to avoid hydrolysis of the tert-butyl carbamate .
  • Oxygen Sensitivity : Conduct reactions under nitrogen sparging (100 cc/min) to minimize oxidation .

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